molecular formula C10H15N5O2S B5813101 1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide

Cat. No.: B5813101
M. Wt: 269.33 g/mol
InChI Key: QFABAPKJQRULLU-UHFFFAOYSA-N
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Description

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their wide range of pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities .

Preparation Methods

The synthesis of 1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with morpholine and a thiocarbamoylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1-methyl-N-(morpholin-4-ylcarbamothioyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2S/c1-14-3-2-8(12-14)9(16)11-10(18)13-15-4-6-17-7-5-15/h2-3H,4-7H2,1H3,(H2,11,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABAPKJQRULLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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